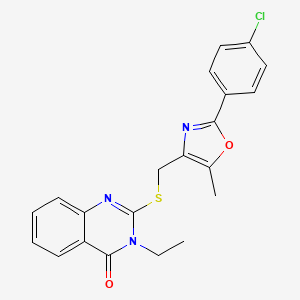

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

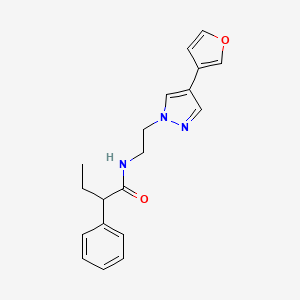

This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The presence of the chlorophenyl and methyloxazol groups could potentially influence these properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the quinazolinone core, with the chlorophenyl, methyloxazol, and ethyl groups attached at specific positions . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications

Antimicrobial Properties

A key area of research for derivatives of quinazolinone, like the compound , is their potential as antimicrobial agents. Studies have shown that various quinazolinone derivatives exhibit significant antibacterial and antifungal activities. For example, compounds synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate have been screened for their effects against bacteria such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Shihora, & Moradia, 2007). Similarly, other studies have synthesized new derivatives and evaluated their antimicrobial activities, finding compounds with good activity compared to standard drugs (Patel & Shaikh, 2011).

Photophysical Properties

The photophysical properties of chloroquinoline-based derivatives, which include the compound of interest, have also been extensively studied. Research has been conducted on novel chloroquinoline-based chalcones containing 1,2,3-triazole moiety, focusing on their absorbance, fluorescence spectra, and quantum yield in various solvents. This study provides insights into the photophysical behavior of these compounds, which could be significant in applications like molecular imaging or as photostable fluorescent markers (Singh, Sindhu, & Khurana, 2015).

Chemical Synthesis and Structural Analysis

The synthesis and characterization of various quinazolinone derivatives, including their structural analysis, is a significant aspect of scientific research. Studies have been conducted on the synthesis of new compounds and their subsequent characterization using techniques like X-ray diffraction, NMR, and mass spectrometry. These studies contribute to the understanding of the molecular structures and potential chemical properties of such compounds (Butcher, Jasinski, Narayana, Sunil, & Yathirajan, 2007).

Anticonvulsant and Analgesic Activities

There is also research exploring the potential of quinazolinone derivatives as anti-inflammatory and analgesic agents. Certain derivatives have been synthesized and screened for their potential anti-inflammatory and analgesic activity, highlighting the therapeutic potential of these compounds in medical research (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).

Mechanism of Action

Safety and Hazards

Future Directions

The study of quinazolinones and their derivatives is a vibrant field of research, with potential applications in drug discovery and development. Future research on this compound could involve further exploration of its biological activity, optimization of its properties through chemical modification, and detailed studies of its mechanism of action .

Properties

IUPAC Name |

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-ethylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O2S/c1-3-25-20(26)16-6-4-5-7-17(16)24-21(25)28-12-18-13(2)27-19(23-18)14-8-10-15(22)11-9-14/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZXHAWNQIHQHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3,4-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-(benzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide](/img/structure/B2832026.png)

![7-[(3,4-dichlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2832032.png)

![3-(3-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2832036.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2832043.png)

![8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B2832046.png)